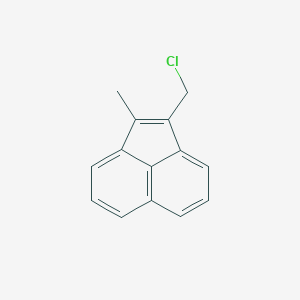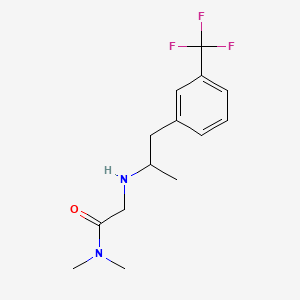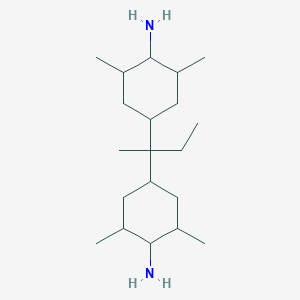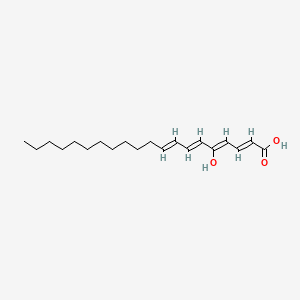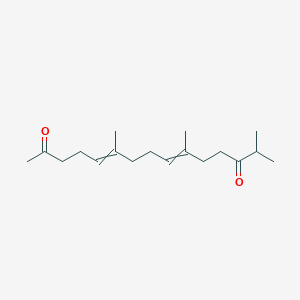
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is a chemical compound with the molecular formula C18H30O2 It is a terpenoid, a class of naturally occurring organic chemicals derived from five-carbon isoprene units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves several steps. One method starts with 10,10-Ethylenedioxy-2,6-dimethyl-2,6E-undecadiene, which undergoes selective epoxidation with m-chloroperbenzoic acid. The resultant epoxide is then cleaved with lithium diisopropylamide under a nitrogen atmosphere. This intermediate product undergoes a series of reactions, including mercuric acetate-catalyzed transetherification, Claisen rearrangement, and Grignard reaction, followed by oxidation and deketalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided the reaction conditions are carefully controlled to ensure high yield and purity.
化学反応の分析
Types of Reactions
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and Corey’s reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various catalysts and reagents can facilitate substitution reactions, including Grignard reagents and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit electron transport in isolated rat liver mitochondria, indicating its potential impact on cellular respiration and energy production .
類似化合物との比較
Similar Compounds
5,9,13-Pentadecatrien-2-one, 6,10,14-trimethyl-:
6,10,14-Trimethylpentadeca-3,5-diene-2-one: Another related compound with slight variations in its molecular structure and reactivity.
Uniqueness
6,10,14-Trimethylpentadeca-5,9-diene-2,13-dione is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. Its synthesis and reactivity make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
66067-36-5 |
|---|---|
分子式 |
C18H30O2 |
分子量 |
278.4 g/mol |
IUPAC名 |
6,10,14-trimethylpentadeca-5,9-diene-2,13-dione |
InChI |
InChI=1S/C18H30O2/c1-14(2)18(20)13-12-16(4)9-6-8-15(3)10-7-11-17(5)19/h9-10,14H,6-8,11-13H2,1-5H3 |
InChIキー |
PSKPVVULUXBPSS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CCC(=CCCC(=CCCC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



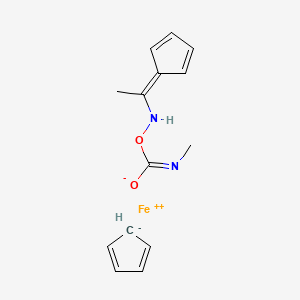
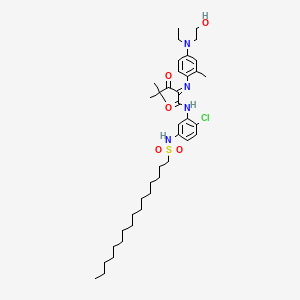
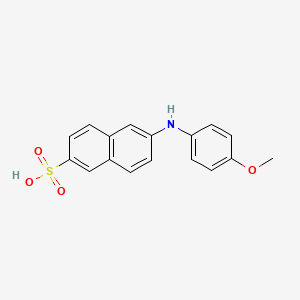
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
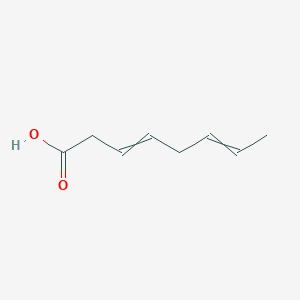
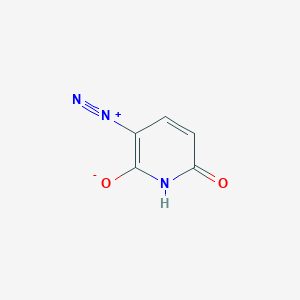
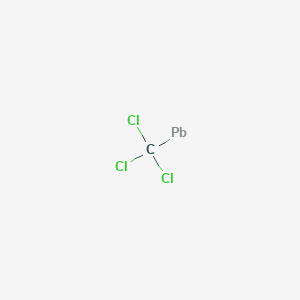
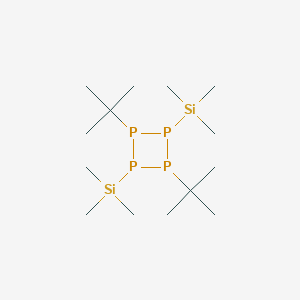
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
